Ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate hydrochloride
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Overview
Description
The compound is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of the chloromethyl, phenyl, and carboxylate groups suggest that this compound could be used as an intermediate in organic synthesis .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a benzothieno group, which is a fused ring system containing a benzene ring and a thiophene ring. The chloromethyl, phenyl, and carboxylate groups are attached to this core structure .Chemical Reactions Analysis
Pyridine derivatives are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination chemistry . The specific reactions that this compound can undergo would depend on the conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives are generally polar and can participate in hydrogen bonding. They are also aromatic and relatively stable .Scientific Research Applications
Synthesis Techniques and Derivative Development
Annulation Methods for Tetrahydropyridines
The development of phosphine-catalyzed [4 + 2] annulation techniques highlights the synthesis of highly functionalized tetrahydropyridines. This approach utilizes Ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to undergo annulation with N-tosylimines, leading to the creation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
Crystal Structure Analysis
The synthesis and crystal structure analysis of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate demonstrates the complex structural characteristics of these compounds, offering insights into their potential chemical reactivity and interaction capabilities (Sambyal, Bamezai, Razdan, & Gupta, 2011).
Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of Tetrahydrobenzo[b]thiophene derivatives underlines the efficiency and innovation in developing heterocyclic compounds, contributing to the advancement of chemical synthesis methods (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Biological Activities and Applications
Antimicrobial and Anti-Inflammatory Activities
Research into the antimicrobial and anti-inflammatory activities of pyrimidine-5-carboxylate derivatives showcases the potential therapeutic applications of these compounds. The synthesis of novel derivatives and their subsequent evaluation highlight the ongoing search for new, effective treatments in pharmaceutical research (A.S.Dongarwar et al., 2011).
Coordination Polymers for Material Science
The creation of coordination polymers containing both interdigitated 1D chains and interpenetrated 2D grids from ethyl esters of pyridinecarboxylate bridging ligands opens new avenues in material science, particularly in the development of novel materials with unique properties (Ayyappan, Evans, & Lin, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2S.ClH/c1-2-25-21(24)19-15(12-22)23-20-18(14-10-6-7-11-16(14)26-20)17(19)13-8-4-3-5-9-13;/h3-5,8-9H,2,6-7,10-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMVVMNOWIZOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=CC=C3)C4=C(S2)CCCC4)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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